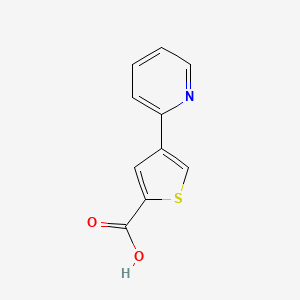

4-(Pyridin-2-yl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyridine ring and a thiophene ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .

Industrial Production Methods

The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyridin-2-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: By inhibiting key enzymes, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(Pyridin-3-yl)thiophene-2-carboxylic acid

- 4-(Pyridin-4-yl)thiophene-2-carboxylic acid

- 2-(Pyridin-2-yl)thiophene-3-carboxylic acid

Uniqueness

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiophene ring can significantly affect the compound’s ability to interact with biological targets and its overall stability .

Biological Activity

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, molecular docking analyses, and structure-activity relationships (SAR).

This compound has the following chemical structure:

- Molecular Formula : C₉H₇N₁O₂S

- Molecular Weight : 185.22 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. In particular, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and tested against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains. The compounds 4a and 4c showed the highest activity, with effective inhibition against the β-lactamase enzyme, which is crucial for antibiotic resistance mechanisms in bacteria.

| Compound | Activity (MIC μg/mL) | Binding Energy (kcal/mol) |

|---|---|---|

| 4a | 8 | -9.5 |

| 4c | 16 | -8.7 |

| Control | >128 | N/A |

The molecular docking studies indicated that these compounds bind effectively to the active site of the β-lactamase enzyme, suggesting a mechanism that could overcome bacterial resistance to common antibiotics .

Anticancer Activity

In addition to antibacterial properties, there is emerging evidence of anticancer activity associated with thiophene derivatives. The compound has been implicated in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

A study reported that certain thiophene derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potential as chemotherapeutic agents.

Cholinesterase Inhibition

Another area of research has focused on the cholinesterase inhibitory activity of related compounds. The ability to inhibit acetylcholinesterase (AChE) is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that some derivatives possess moderate AChE inhibitory activity, warranting further exploration .

Case Studies

-

Study on Antibacterial Efficacy :

A comprehensive study evaluated the antibacterial efficacy of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli. The study utilized molecular docking techniques to elucidate binding interactions and confirmed high activity for compounds 4a and 4c , which were shown to interact favorably with key residues in the enzyme's active site . -

Anticancer Research :

In vitro assays demonstrated that certain thiophene derivatives led to significant reductions in cell viability across multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function, highlighting the need for further investigations into their therapeutic potential .

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

4-pyridin-2-ylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6H,(H,12,13) |

InChI Key |

QZWKKBJKDHNPED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.